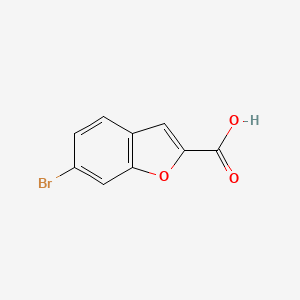

6-Bromobenzofuran-2-carboxylic acid

Overview

Description

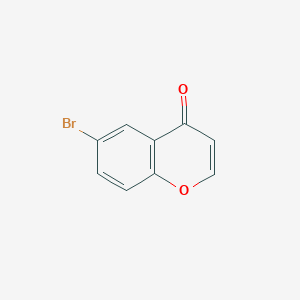

6-Bromobenzofuran-2-carboxylic acid is an organic compound with the molecular formula C9H5BrO3 . It is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached .

Synthesis Analysis

The synthesis of benzofuran derivatives, including 6-Bromobenzofuran-2-carboxylic acid, has been a subject of research. For instance, a study described the synthesis of novel benzofuran-based carboxylic acid derivatives . Another study discussed a modular tandem synthesis of 2-carboxybenzofurans from 2-gem-dibromovinylphenols .Molecular Structure Analysis

The molecular weight of 6-Bromobenzofuran-2-carboxylic acid is 241.04 g/mol . Its InChI code is 1S/C9H5BrO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) .Chemical Reactions Analysis

Carboxylic acids, including 6-Bromobenzofuran-2-carboxylic acid, can undergo four general categories of reactions . They can form a carboxylate salt, undergo nucleophilic acyl substitution, be reduced by reagents like LiAlH4, and undergo substitution at the alpha position .Physical And Chemical Properties Analysis

6-Bromobenzofuran-2-carboxylic acid is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Organic Synthesis

6-Bromobenzofuran-2-carboxylic acid can be utilized in organic synthesis as a building block for creating complex molecules. Its bromine atom is reactive and can be used for further functionalization through various organic reactions, such as Suzuki coupling, which is often used in pharmaceutical synthesis .

Pharmaceutical Research

Benzofuran derivatives are known for their extensive pharmaceutical applications. Compounds like amiodarone and bergapten have benzofuran structures and are used in medications for arrhythmia and skin disorders, respectively . 6-Bromobenzofuran-2-carboxylic acid could serve as a precursor in the synthesis of similar therapeutic agents.

Material Science

In material science, this compound could be investigated for the development of new materials with potential applications in electronics or photonics due to the unique properties of the benzofuran ring .

Bioactivity Studies

Benzofurans exhibit a range of bioactivities. As such, 6-Bromobenzofuran-2-carboxylic acid may be studied for its bioactive properties, which could lead to the discovery of new biological activities and therapeutic uses .

Enzyme Inhibition

Some benzofuran derivatives act as enzyme inhibitors. For instance, based on a related compound, 5-bromobenzofuran-2-carboxylic acid, probes have been designed to inhibit Pim-1 kinase, an enzyme involved in cancer progression . The 6-bromo variant could be explored for similar inhibitory properties.

Analytical Chemistry

Carboxylic acids are often used in analytical chemistry for detection purposes. The specific structure of 6-Bromobenzofuran-2-carboxylic acid might allow it to serve as a standard or reagent in chromatography or spectroscopy techniques .

Chemical Safety and Hazard Control

The compound’s safety profile and handling procedures would be essential for research involving chemical safety and hazard control, ensuring safe laboratory practices .

Mechanism of Action

Target of Action

6-Bromobenzofuran-2-carboxylic acid is a derivative of benzofuran compounds . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives are known to interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical reactions or signaling pathways .

Pharmacokinetics

It’s known that the compound is solid at room temperature .

Result of Action

Benzofuran derivatives are known to have strong biological activities .

Action Environment

It’s known that the compound should be stored in a dry environment at 2-8°c .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name |

6-bromo-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBSHNJYWRMJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363053 | |

| Record name | 6-Bromobenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

439107-94-5 | |

| Record name | 6-Bromobenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

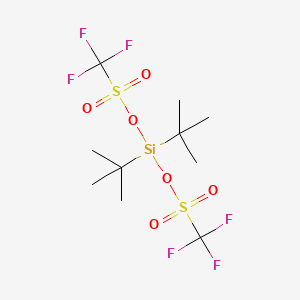

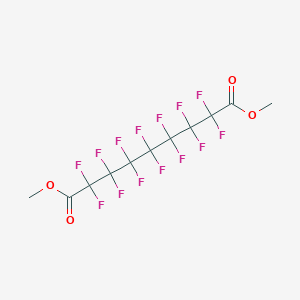

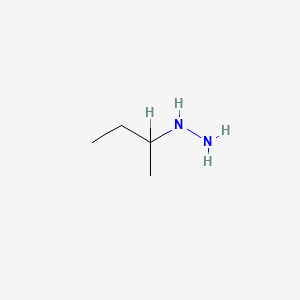

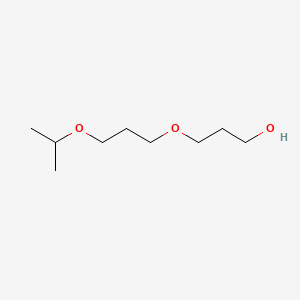

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[4.5]decan-1-one](/img/structure/B1332190.png)